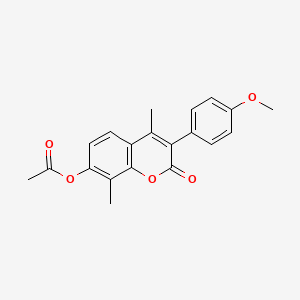

![molecular formula C14H20N4 B2472122 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile CAS No. 1504062-47-8](/img/structure/B2472122.png)

2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile, also known as DMABN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMABN is a potent fluorescent probe that is widely used in biochemical and physiological studies. The compound has been found to have a high affinity for binding to proteins, making it an ideal tool for investigating protein-protein interactions and protein-ligand binding.

Aplicaciones Científicas De Investigación

Potential Role in Carcinogenesis

2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile may have implications in the formation of carcinogenic N-nitroso compounds in vivo. Studies emphasize the role of amines and amides as precursors of these carcinogens, with a focus on the occurrence, biotransformation, and epidemiological significance of such compounds in the biosphere. The interaction of certain naturally occurring aromatic amines, including piperidine derivatives, with nitrites, may lead to the formation of carcinogenic N-nitroso-piperidine under acidic conditions, suggesting a potential pathway for carcinogenesis (Lin, 1986).

Involvement in Nucleophilic Aromatic Substitution Reactions

The compound has been studied in the context of nucleophilic aromatic substitution reactions. Research highlights the reaction of piperidine with nitro-substituted benzene derivatives, leading to the formation of piperidinobenzene compounds in quantitative yield. These findings underscore the compound's potential role in synthetic chemistry and its involvement in specific reaction mechanisms (Pietra & Vitali, 1972).

Exploration of Spiropiperidines in Drug Discovery

The compound's structural motif, piperidine, is integral in the synthesis of spiropiperidines, which have gained attention in drug discovery due to their unique three-dimensional chemical space. Recent literature focuses on methodologies used for constructing spiropiperidines, indicating the compound's relevance in the synthesis of novel pharmaceuticals (Griggs, Tape, & Clarke, 2018).

Contribution to Amyloid Imaging in Alzheimer's Disease

This compound is part of a broader class of compounds used in amyloid imaging. This imaging technique is crucial for early detection and understanding the pathophysiological mechanisms of Alzheimer's disease. The compound's structural similarities with other imaging ligands highlight its potential application in this field (Nordberg, 2007).

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body .

Mode of Action

The exact mode of action of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile is not well-documented. The compound likely interacts with its targets, leading to changes in their function. This interaction could involve binding to the target, inhibiting its activity, or modulating its function .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Similar compounds have been known to induce various cellular responses .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound .

Propiedades

IUPAC Name |

2-amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4/c1-17(2)13-4-3-7-18(10-13)12-6-5-11(9-15)14(16)8-12/h5-6,8,13H,3-4,7,10,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUAZRPHLFATPSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCN(C1)C2=CC(=C(C=C2)C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dichloro-N-{[5-(trifluoromethyl)-2-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2472044.png)

![Methyl 3-[(2,4-dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2472047.png)

![N-(sec-butyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2472053.png)

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2472055.png)

![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetic acid](/img/structure/B2472056.png)

![3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B2472058.png)

![1-[4-(2,3-Dihydroindole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2472059.png)